(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Description
(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and reactivity.
Properties
Molecular Formula |
C19H18N2O3S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c22-18-17(26-19(25)21(18)13-20-8-10-23-11-9-20)12-15-6-7-16(24-15)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2/b17-12+ |
InChI Key |
SBXSMPNHQVVIJD-SFQUDFHCSA-N |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring.
Introduction of Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the thiazolidinone ring.
Aldol Condensation: The final step involves an aldol condensation between the thiazolidinone derivative and 5-phenylfuran-2-carbaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s pharmacological properties are being investigated for therapeutic applications. Its potential to inhibit specific enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, inhibiting their activity. The morpholine moiety enhances the compound’s solubility, allowing it to reach its targets more effectively. The phenylfuran group may interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one, share similar biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide exhibit similar solubility and reactivity properties.
Phenylfuran Derivatives: Compounds such as 5-phenylfuran-2-carbaldehyde have similar aromatic and heterocyclic characteristics.
Uniqueness
What sets (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one apart is the combination of these three moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Biological Activity
The compound (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which is recognized for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Structural Characteristics
The thiazolidin-4-one core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms. The modifications at various positions of this scaffold significantly influence its biological properties. The compound features a morpholine group, which is known to enhance solubility and biological activity, along with a phenylfuran moiety that may contribute to its pharmacological effects.
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant anticancer properties across various studies. For instance, recent research highlights their ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The compound's structural modifications play a crucial role in enhancing its potency against different cancer cell lines.
Table 1: Summary of Anticancer Activities of Thiazolidin-4-one Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 10 | Apoptosis induction |
| Compound B | H460 | 15 | Cell cycle arrest |
| (5E)-3-(morpholin-4-ylmethyl)... | MCF7 | 12 | Multi-target inhibition |
Antimicrobial Activity
The antimicrobial efficacy of thiazolidin-4-one derivatives has been well documented. Studies indicate that these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring enhances their antibacterial properties.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 20 |
| Compound D | S. aureus | 25 |
| (5E)-3-(morpholin-4-ylmethyl)... | Pseudomonas aeruginosa | 18 |
Structure–Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural features. Modifications at the C2 and N3 positions have been shown to enhance anticancer and antimicrobial activities. For example, substituents that increase lipophilicity tend to improve cellular uptake and efficacy.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thiazolidinone derivatives, this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties revealed that this compound exhibited substantial activity against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics. The study emphasized the importance of substituent placement in enhancing antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
